![molecular formula C6H18N2O8S4Sn B14265472 N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] CAS No. 137861-84-8](/img/structure/B14265472.png)
N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]: is a complex organotin compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a stannane (tin) core bonded to two methanesulfonamide groups, each of which is further substituted with a methanesulfonyl group.
Preparation Methods
The synthesis of N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of dimethyltin dichloride with methanesulfonamide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: Mild to moderate temperatures (0-50°C) to ensure controlled reaction rates.
Base: Commonly used bases include triethylamine or sodium hydride to facilitate the deprotonation of methanesulfonamide.
Industrial production methods may involve similar synthetic routes but are optimized for larger scales, including continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methanesulfonyl groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives.
Scientific Research Applications
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s stannane core can coordinate with various biological molecules, leading to the disruption of normal cellular functions. The methanesulfonyl groups enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Comparison with Similar Compounds
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] can be compared with other similar compounds such as:
Bistriflimide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polyacrylamides and in various polymerization reactions.
The uniqueness of N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] lies in its stannane core, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
137861-84-8 |
|---|---|
Molecular Formula |
C6H18N2O8S4Sn |
Molecular Weight |
493.2 g/mol |
IUPAC Name |
N-[[bis(methylsulfonyl)amino]-dimethylstannyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/2C2H6NO4S2.2CH3.Sn/c2*1-8(4,5)3-9(2,6)7;;;/h2*1-2H3;2*1H3;/q2*-1;;;+2 |
InChI Key |
UYPODEFJBZVLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(S(=O)(=O)C)[Sn](C)(C)N(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
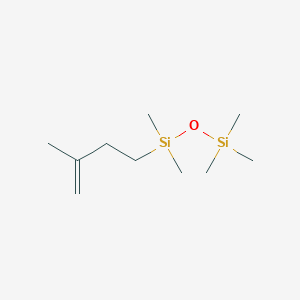
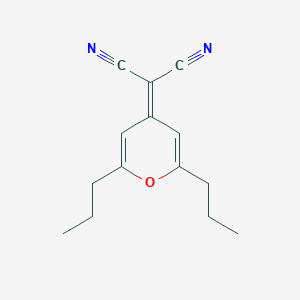
silane](/img/structure/B14265414.png)
![[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)](/img/structure/B14265417.png)
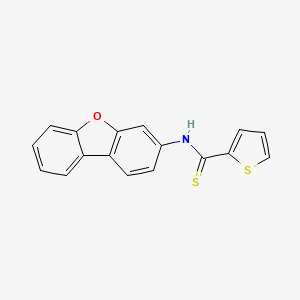
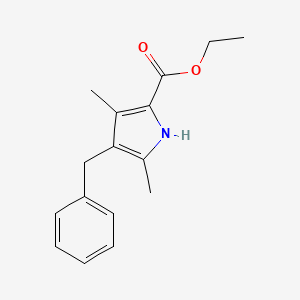
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
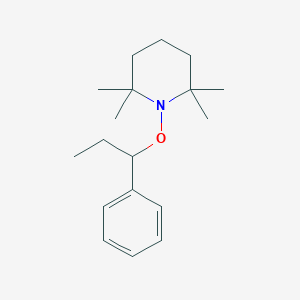
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
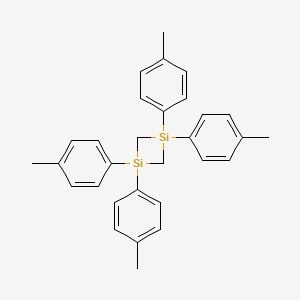
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
